molecular formula C21H19Cl2NO5 B12033451 Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 373612-13-6

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12033451
CAS No.: 373612-13-6
M. Wt: 436.3 g/mol
InChI Key: OQRWVRHXLAZKRP-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a dihydropyridine ring with dimethyl ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 2,5-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate, along with a furan derivative.

The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-100°C for several hours until the reaction is complete. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors might be employed to ensure consistent reaction conditions and efficient heat transfer. Solvent recovery systems and automated purification processes would also be integrated to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product is the pyridine derivative.

    Reduction: The major products are tetrahydropyridine derivatives.

    Substitution: The major products are substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to vasodilation and reduced blood pressure. The furan and dichlorophenyl groups may also contribute to its binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Nicardipine: Used for its vasodilatory effects in the treatment of high blood pressure.

Uniqueness

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the furan ring and dichlorophenyl group, which may impart distinct chemical and biological properties compared to other dihydropyridine derivatives. These structural differences can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

CAS No.

373612-13-6

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-8-7-15(29-16)13-9-12(22)5-6-14(13)23/h5-9,19,24H,1-4H3

InChI Key

OQRWVRHXLAZKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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